4-Hexyloxyphthalonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hexyloxyphthalonitrile, also known as 1,2-Dicyano-4-hexyloxybenzene, is an organic compound with the molecular formula C14H16N2O. It is a derivative of phthalonitrile and is characterized by the presence of a hexyloxy group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hexyloxyphthalonitrile can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of 4-nitrophthalonitrile with hexanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Hexyloxyphthalonitrile undergoes various chemical reactions, including:
Cyclotetramerization: In the presence of a metal salt or a templating agent, this compound can undergo cyclotetramerization to form phthalocyanines.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano groups.
Common Reagents and Conditions:
Cyclotetramerization: Metal salts such as zinc chloride or copper chloride are commonly used as catalysts. The reaction is typically carried out at high temperatures.
Substitution Reactions: Bases like potassium carbonate and solvents such as DMF are commonly used.
Major Products:
Scientific Research Applications
4-Hexyloxyphthalonitrile has several scientific research applications, including:
Materials Science: It is used as a building block for the synthesis of phthalocyanines, which are employed in the development of high-performance materials such as conductive polymers and dyes.
Electronics: Phthalocyanines derived from this compound are used in electronic applications due to their unique electronic properties.
Biological Research: The compound is also explored for its potential use in biological research, particularly in the development of sensors and imaging agents.
Mechanism of Action
The mechanism of action of 4-Hexyloxyphthalonitrile primarily involves its ability to undergo cyclotetramerization to form phthalocyanines. These phthalocyanines exhibit unique electronic properties due to the extended conjugation and the presence of metal centers. The molecular targets and pathways involved in its action are related to its ability to interact with metal ions and form stable complexes.
Comparison with Similar Compounds
- 4-Methoxyphthalonitrile
- 4-Ethoxyphthalonitrile
- 4-Butoxyphthalonitrile
Comparison: 4-Hexyloxyphthalonitrile is unique due to the presence of the hexyloxy group, which imparts distinct solubility and reactivity properties compared to its shorter alkoxy counterparts. This makes it particularly valuable in applications requiring specific solubility and electronic characteristics .
Properties
IUPAC Name |
4-hexoxybenzene-1,2-dicarbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-2-3-4-5-8-17-14-7-6-12(10-15)13(9-14)11-16/h6-7,9H,2-5,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXSATBWGFIAPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1)C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337061 |
Source
|
Record name | 4-Hexyloxyphthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60337061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104949-82-8 |
Source
|
Record name | 4-Hexyloxyphthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60337061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hexyloxyphthalonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.